REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH2:7][C:6]([F:9])(F)[C:5]1([Cl:11])F)[CH:2]=[CH2:3].CC1(C=C)CC(F)(F)C1(Cl)F.CC1C=CC=C(F)C=1F.CC1C=CC(F)=C(F)C=1.CC1C=CC(F)=C(Cl)C=1>>[CH3:3][C:2]1[CH:1]=[CH:4][CH:7]=[C:6]([F:9])[C:5]=1[Cl:11]
|
Name
|
1-(2-propenyl)-2-chloro-2,3,3-trifluorocyclobutane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C1C(C(C1)(F)F)(F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C(C1)(F)F)(F)Cl)C=C
|
Name
|
AL-0104
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 400° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)F)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |